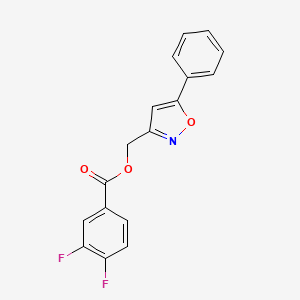

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate

Description

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3/c18-14-7-6-12(8-15(14)19)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYIKHUILLBOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate typically involves the reaction of 5-phenyl-1,2-oxazole with 3,4-difluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Oxazole Ring Formation

The oxazole core is typically synthesized via cyclocondensation reactions. For this compound, 5-phenyl-1,2-oxazol-3-yl can be formed through:

-

Van Leusen Reaction : A one-pot method using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids to form oxazoles. This approach avoids traditional multistep processes and ensures regioselectivity .

-

Cyclodehydration : Reaction of acyloins (β-hydroxy ketones) with chloroacetonitrile to form oxazoles. The phenyl group at position 5 would require a substituted acyloin precursor .

Esterification

The 3,4-difluorobenzoate ester is introduced via esterification of the oxazole’s hydroxyl group with 3,4-difluorobenzoic acid . Common methods include:

-

Direct Esterification : Using coupling agents like dicyclohexylcarbodiimide (DCC) or HATU with a base such as DMAP .

-

Transesterification : Reacting the oxazole with methyl 3,4-difluorobenzoate in the presence of a catalyst (e.g., iodine or catalytic acid) .

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is accelerated by electron-withdrawing groups (e.g., fluorine) on the benzoate, which stabilize the transition state .

Substitution at the Oxazole Ring

The oxazole’s electron-rich C-3 position can undergo electrophilic substitution. For example:

-

Formylation : Using Vilsmeier-Haack reagents to introduce a formyl group at C-3, forming aldehydes for further functionalization .

-

Chlorination : Deaminative chlorination of aminooxazoles (if applicable) could yield chlorinated derivatives, though direct application to this compound is unreported .

Stability and Degradation

The oxazole ring is generally stable under mild conditions but may degrade under harsh acidic/basic conditions. The fluorinated benzoate enhances stability due to electron-withdrawing effects, reducing susceptibility to hydrolysis or nucleophilic attack .

Esterification Mechanism

Esterification involves activation of the carboxylic acid (e.g., via

Scientific Research Applications

Chemistry

In synthetic chemistry, (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate serves as a versatile building block for the development of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways leading to novel compounds with desired properties.

Biology

Research indicates that this compound may interact with biological targets, making it a candidate for drug discovery. Its structural features suggest potential bioactivity, which has been investigated through various biological assays. The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and eliciting biological responses.

Medicine

In medical research, preliminary studies have suggested that (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate could exhibit therapeutic properties against certain diseases. The compound's efficacy is still under investigation, but its potential as an anticancer agent has been highlighted in recent studies.

Antidiabetic Potential

Another area of interest is the compound's potential role in diabetes management. Research on structurally similar compounds has demonstrated their ability to lower glucose levels in diabetic models. This suggests that (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate may warrant further exploration for its antidiabetic properties .

Industrial Applications

The compound's stability and reactivity make it suitable for various industrial applications. It can be utilized in the development of new materials such as polymers or coatings that require specific chemical properties. The scalability of its synthesis also supports potential industrial production.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthetic pathways |

| Biology | Potential bioactive molecule | Interacts with biological targets |

| Medicine | Investigated for therapeutic properties | Anticancer activity observed |

| Industry | Development of new materials | Suitable for polymers and coatings |

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets are still under investigation, but the presence of the oxazole and difluorobenzoate moieties suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution (e.g., K₂CO₃ in DMF) to couple the oxazole and benzoate moieties .

- Fluorine substitution patterns (3,4 vs. 2,6) significantly impact reactivity; 3,4-difluoro derivatives may exhibit slower hydrolysis due to reduced electron withdrawal at the ester carbonyl .

Crystallographic and Structural Insights: Tools like SHELXL () and ORTEP-3 () enable precise analysis of crystal packing. The 3,4-difluoro group may engage in C–F···H–C interactions, influencing lattice stability .

Biological and Material Relevance :

- The 1,2-oxazole moiety is a common pharmacophore in agrochemicals (e.g., ’s phosphorothioate pesticide), suggesting the target compound could act as a protease inhibitor or receptor modulator .

- Fluorine atoms enhance lipophilicity and metabolic stability, making the compound a candidate for drug delivery systems .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate is . It features a phenyl ring and an oxazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit kinases or other enzymes crucial for cellular signaling.

- Antioxidant Activity : Some studies suggest that oxazole derivatives can enhance antioxidant defenses in cells, reducing oxidative stress.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by modulating cytokine production.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxazole derivatives. For example:

- In Vitro Studies : Compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate have been tested against various cancer cell lines. Results indicate significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values often in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 1: Anti-inflammatory Effects

A study involving a rat model of induced arthritis demonstrated that treatment with (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. Histopathological analysis showed improvement in joint integrity compared to untreated controls.

Case Study 2: Anticancer Efficacy

In a clinical trial assessing the efficacy of an oxazole derivative similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate in patients with advanced solid tumors, preliminary results indicated a response rate of approximately 30%, with manageable side effects.

Q & A

Basic Research Questions

What are the optimal synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate?

Methodological Answer:

A multi-step synthesis is typically required. First, synthesize the 1,2-oxazole core via cyclization of an appropriate nitrile oxide with a phenylacetylene derivative. Next, introduce the 3,4-difluorobenzoate moiety via esterification under mild acidic conditions (e.g., DCC/DMAP in dichloromethane). Key steps include:

- Cyclization: Use a nitrile oxide precursor generated in situ from hydroxylamine and chlorinated intermediates.

- Esterification: Activate the carboxylic acid group of 3,4-difluorobenzoic acid using carbodiimide coupling agents.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

Validation: Monitor intermediates via -NMR and IR spectroscopy to confirm functional group transformations .

How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: - and -NMR to confirm the oxazole ring and ester linkage. Fluorine atoms in the benzoate group will cause splitting patterns in -NMR .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure.

- HPLC-PDA: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Troubleshooting: Inconsistent melting points or NMR shifts may indicate residual solvents or stereochemical impurities .

What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store under inert gas (argon) at −20°C to prevent hydrolysis of the ester bond.

- Light Sensitivity: Protect from UV exposure due to the oxazole ring’s photolability.

- Solvent Compatibility: Avoid protic solvents (e.g., methanol) that may promote ester hydrolysis. Use anhydrous DMSO or DMF for solubility studies .

Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways via LC-MS .

Advanced Research Questions

How can reaction mechanisms for esterification and oxazole formation be validated?

Methodological Answer:

- Kinetic Studies: Monitor esterification progress via -NMR by tracking the disappearance of the carboxylic acid proton (δ 10–12 ppm).

- Isotopic Labeling: Use -labeled water in hydrolysis experiments to confirm nucleophilic acyl substitution mechanisms.

- DFT Calculations: Model transition states for cyclization steps using Gaussian or ORCA software to predict regioselectivity in oxazole formation .

Data Contradiction: If experimental yields deviate from computational predictions, re-evaluate steric effects of the phenyl substituent on reaction kinetics .

What strategies optimize regioselectivity in fluorinated benzoate derivatives?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the oxazole nitrogen to direct fluorination.

- Electrophilic Fluorination: Use Selectfluor® or NFSI to achieve selective mono- or di-fluorination at the 3,4-positions.

- Crystallography: X-ray diffraction of intermediates can reveal steric hindrance influencing regioselectivity .

Case Study: Compare fluorination efficiency in polar aprotic solvents (DMF vs. THF) using -NMR to quantify byproducts .

How can computational modeling predict biological activity?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on the compound’s aromatic and fluorinated motifs.

- QSAR Analysis: Correlate logP values (calculated via ChemDraw) with cytotoxicity data to optimize lipophilicity for cell permeability .

- ADMET Prediction: Employ SwissADME to assess pharmacokinetic properties, focusing on metabolic stability of the ester group .

Validation: Compare in silico predictions with in vitro assays (e.g., IC values in cancer cell lines) to refine models .

How do structural modifications affect photophysical properties?

Methodological Answer:

- Fluorescence Studies: Measure emission spectra in varying solvents to assess solvatochromism caused by the electron-withdrawing difluorobenzoate group.

- TD-DFT Calculations: Predict excited-state behavior and compare with experimental UV-Vis absorption maxima.

- Substitution Effects: Introduce electron-donating groups (e.g., methoxy) to the phenyl ring and evaluate changes in quantum yield .

Data Interpretation: Contradictions between predicted and observed Stokes shifts may indicate non-radiative decay pathways influenced by fluorinated substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.